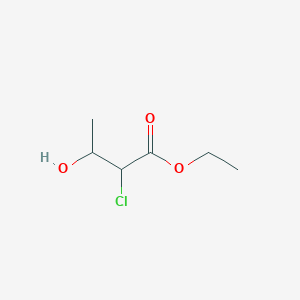

Ethyl 2-chloro-3-hydroxybutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWGVYVLALKWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis Methodologies for Ethyl 2 Chloro 3 Hydroxybutanoate

Direct Chemical Reduction of Precursors

The direct chemical reduction of halogenated beta-keto esters serves as a primary route to synthesize Ethyl 2-chloro-3-hydroxybutanoate. This approach typically begins with a precursor like Ethyl 4-chloro-3-oxobutanoate.

Synthesis from Halogenated Beta-Keto Esters (e.g., Ethyl 4-chloro-3-oxobutanoate, Ethyl 4-chloroacetoacetate)

The reduction of the keto group in Ethyl 4-chloro-3-oxobutanoate (also known as Ethyl 4-chloroacetoacetate or COBE) to a hydroxyl group yields the desired this compound. google.comorgsyn.org This precursor is readily synthesized from low-cost materials. researchgate.net

Catalytic hydrogenation represents another strategy for the reduction of beta-keto esters. For instance, the hydrogenation of methyl acetoacetate (B1235776), a similar substrate, using a Raney nickel catalyst has been shown to produce the corresponding hydroxy ester. orgsyn.org This method can be adapted for Ethyl 4-chloro-3-oxobutanoate. The stereoselectivity of such hydrogenations can sometimes be influenced by modifying the catalyst, for example, by treating Raney nickel with tartaric acid, which has been shown to yield an enantiomeric excess of 83-88% in the reduction of methyl acetoacetate. orgsyn.org

Reaction Conditions and Optimization Parameters

For non-stereoselective chemical reductions, such as with sodium borohydride, the reaction yields a racemic product. google.com The primary challenge lies not in the reduction itself but in the subsequent separation of the desired enantiomer from the mixture, which often involves costly resolving agents and results in a significant loss of material. google.com

In catalytic hydrogenations, reaction conditions such as temperature, pressure, and solvent play a crucial role. For the hydrogenation of ethyl acetoacetate using baker's yeast, it is important that all the starting material is consumed, which can be monitored using gas chromatography. orgsyn.org The purification of the resulting product is typically achieved through fractional distillation under reduced pressure. orgsyn.org

Stereoselective Chemical Transformations

To overcome the limitations of non-stereoselective methods, significant research has focused on stereoselective transformations that directly produce a specific enantiomer of this compound. Both the (R) and (S) enantiomers are valuable chiral synthons for various pharmaceuticals. tandfonline.comnih.govtandfonline.com The (S)-enantiomer is a key intermediate for HMG-CoA reductase inhibitors, while the (R)-enantiomer is used in the synthesis of L-carnitine. tandfonline.com

Chiral Catalyst-Mediated Reductions

The asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) using biocatalysts is the most prominent and promising method for producing optically active this compound. researchgate.net These biocatalysts, which include whole microbial cells and isolated enzymes, function as highly specific chiral catalysts.

A wide variety of microorganisms have been shown to effectively reduce COBE with high stereoselectivity. These include various species of fungi, yeast, and bacteria. tandfonline.comnih.govcjcatal.com For example, the fungus Cylindrocarpon sclerotigenum has been used to produce (S)-Ethyl 4-chloro-3-hydroxybutanoate with an enantiomeric excess (e.e.) greater than 99%. tandfonline.comjst.go.jpnih.gov Similarly, the yeast Aureobasidium pullulans has been employed to synthesize the (S)-enantiomer, achieving a conversion of 95.6% and an e.e. of 98.5%. researchgate.net

The catalytic activity in these microorganisms is attributed to enzymes known as carbonyl reductases, aldehyde reductases, or alcohol dehydrogenases. researchgate.netnih.govasm.org These enzymes often depend on a cofactor, typically Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or Nicotinamide adenine dinucleotide (NADH), to provide the hydride for the reduction. tandfonline.comasm.orgnih.gov To make the process economically viable, an in-situ cofactor regeneration system is often coupled with the primary reaction. A common strategy involves co-expressing the reductase enzyme with another enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the expensive NADPH cofactor. nih.govnih.govmdpi.com

Reaction conditions are optimized to maximize both yield and enantioselectivity. Key parameters include pH, temperature, substrate concentration, and the choice of solvent system. nih.govresearchgate.net Many of these biocatalytic reductions are performed in aqueous systems; however, the substrate (COBE) can be unstable in water. asm.org To address this, aqueous-organic diphasic systems are often employed. researchgate.netasm.orgnih.gov These systems can improve productivity by partitioning the substrate and product between the two phases, which can reduce enzyme inhibition and substrate instability. researchgate.netasm.org For instance, an n-butyl acetate-water system was found to be highly effective for the reduction of COBE catalyzed by an aldehyde reductase from Sporobolomyces salmonicolor. asm.orgnih.gov

The following tables summarize the results from various chiral catalyst-mediated reduction studies.

Table 1: Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE) using Various Biocatalysts

| Biocatalyst (Microorganism/Enzyme) | Enantiomer Produced | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference(s) |

|---|---|---|---|---|

| Cylindrocarpon sclerotigenum IFO 31855 | (S) | High | >99 | tandfonline.comjst.go.jp |

| Aureobasidium pullulans CGMCC 1244 | (S) | 95.6 | 98.5 | researchgate.net |

| Recombinant E. coli (expressing CmCR) | (S) | >99 | >99.9 | nih.gov |

| Recombinant E. coli (expressing BgADH3) | (R) | High | 99.9 | nih.gov |

| Aldehyde Reductase (S. salmonicolor) | (R) | 95.4 | 86 | asm.orgnih.gov |

| Recombinant E. coli (expressing CpSADH) | (R) | 95.2 | >99 | tandfonline.comoup.com |

Table 2: Optimization of Reaction Conditions for (R)-CHBE Synthesis using Recombinant E. coli (co-expressing BgADH3 and GDH) nih.gov

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Glucose/COBE ratio | 3 (mmol/mmol) | Significantly improved yield |

| NADP+/COBE ratio | 1.0 (μmol/mmol) | Highest yield obtained |

| Temperature | 30 °C | Maximum yield observed |

Diastereoselective Synthesis Approaches

The primary route to obtaining this compound involves the stereoselective reduction of its corresponding keto-ester precursor, ethyl 2-chloro-3-oxobutanoate. This starting material can be synthesized by the chlorination of ethyl acetoacetate using reagents like sulfuryl chloride. Once obtained, several established synthetic methodologies can be employed to achieve diastereoselective conversion to the desired α-chloro-β-hydroxy ester.

One of the most common and effective methods for forming β-hydroxy esters is the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. wikipedia.orgthermofisher.com The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which is less reactive than lithium enolates or Grignard reagents, thus preventing self-condensation of the ester. wikipedia.org The reaction of ethyl 2-bromoacetate (a related α-halo ester) with aldehydes has been shown to produce β-hydroxy esters. beilstein-journals.org By analogy, the reaction of a zinc enolate of ethyl 2-chloroacetate with acetaldehyde (B116499) would be expected to yield this compound. The diastereoselectivity of the Reformatsky reaction can be influenced by the reaction conditions and the nature of the reactants.

Another powerful tool for the diastereoselective synthesis of β-hydroxy carbonyl compounds is the aldol (B89426) reaction . Modern advancements in this area allow for the direct coupling of esters with enones using organoborane catalysis to produce aldol-type products with high diastereoselectivity. ua.es For instance, the reaction of ethyl acetate (B1210297) with chalcone (B49325) has been shown to yield the corresponding syn-β-hydroxy ketone with good diastereomeric ratios. ua.es A similar strategy could be envisioned for the synthesis of this compound, potentially through the reaction of an enolate derived from ethyl 2-chloroacetate with an appropriate aldehyde. The diastereochemical outcome of aldol reactions is often governed by the geometry of the enolate (E or Z) and the transition state of the reaction (e.g., Zimmerman-Traxler model).

Furthermore, the stereoselective reduction of the carbonyl group in ethyl 2-chloro-3-oxobutanoate is a direct approach to access this compound. While much of the literature focuses on the reduction of the isomeric ethyl 4-chloro-3-oxobutanoate, the principles are transferable. jst.go.jpnih.govnih.gov Both chemical and enzymatic reducing agents can be employed. For example, enzymatic reductions using fungi or isolated enzymes (reductases) have demonstrated high enantioselectivity in the reduction of related β-keto esters. jst.go.jpnih.gov The diastereoselectivity of such reductions would depend on the facial selectivity of the hydride attack on the carbonyl group, which is influenced by the steric and electronic environment around the ketone.

The following table summarizes potential diastereoselective approaches for the synthesis of this compound:

| Methodology | Reactants | Key Reagents/Catalysts | Expected Product | Controlling Factors for Diastereoselectivity |

| Reformatsky Reaction | Ethyl 2-chloroacetate, Acetaldehyde | Zinc (Zn) | This compound | Enolate geometry, Reaction temperature, Solvent |

| Aldol Reaction | Ethyl 2-chloroacetate, Acetaldehyde | Lewis acids, Chiral catalysts | This compound | Enolate geometry, Catalyst structure |

| Stereoselective Reduction | Ethyl 2-chloro-3-oxobutanoate | Hydride reagents, Enzymes (Reductases) | This compound | Steric hindrance, Chelating effects, Enzyme active site topology |

Biocatalytic Synthesis and Asymmetric Reduction of Ethyl 2 Chloro 3 Hydroxybutanoate

Enzymatic Asymmetric Reduction of Halogenated β-Keto Esters

The biocatalytic synthesis of ethyl 2-chloro-3-hydroxybutanoate, a valuable chiral building block, is achieved through the highly selective enzymatic reduction of its corresponding prochiral ketone, ethyl 2-chloro-3-oxobutanoate. This transformation relies on the remarkable catalytic capabilities of specific oxidoreductases that facilitate the asymmetric transfer of a hydride ion to the carbonyl group, resulting in the formation of a stereochemically defined hydroxyl group. The success of this biocatalytic approach hinges on the identification of suitable enzymes with high stereoselectivity and efficiency, as well as the implementation of effective cofactor regeneration systems to ensure the continuous supply of reducing equivalents.

Identification and Characterization of Key Enzymes

The enzymatic reduction of halogenated β-keto esters is primarily catalyzed by two main classes of enzymes: Carbonyl Reductases (KREDs) and Alcohol Dehydrogenases (ADHs). These enzymes, often found in a diverse range of microorganisms, exhibit varying degrees of substrate specificity and stereoselectivity, making the selection of the appropriate biocatalyst crucial for achieving the desired enantiomer of this compound.

Carbonyl reductases (KREDs) are a superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of a wide array of carbonyl compounds, including ketones and aldehydes. nih.gov In the context of this compound synthesis, KREDs play a pivotal role in the stereoselective reduction of the keto group in ethyl 2-chloro-3-oxobutanoate. These enzymes are known for their ability to deliver high enantiomeric excess (ee) of the desired alcohol product. For instance, a carbonyl reductase from Chryseobacterium sp. CA49, ChKRED20, has been identified to catalyze the production of (S)-ethyl 4-chloro-3-hydroxybutanoate with excellent stereoselectivity (>99.5% ee). nih.govscispace.com Similarly, KREDs from Sporobolomyces salmonicolor have demonstrated high activity and enantioselectivity in the reduction of halogenated acetophenones. acs.org The stereoselectivity of KREDs can be influenced by the structure of the substrate and the specific amino acid residues within the enzyme's active site. acs.orgnih.gov

Alcohol dehydrogenases (ADHs) constitute another important class of enzymes capable of catalyzing the asymmetric reduction of ketones. frontiersin.org While often associated with the oxidation of alcohols, ADHs can effectively drive the reverse reaction under appropriate conditions, making them valuable biocatalysts for the synthesis of chiral alcohols. ADHs are typically classified based on their cofactor preference (NAD⁺ or NADP⁺) and the presence of a metal ion, such as zinc, in their active site. acs.org The stereochemical outcome of ADH-catalyzed reductions is governed by Prelog's rule, which predicts the facial selectivity of hydride attack based on the relative size of the substituents attached to the carbonyl carbon. researchgate.net However, the actual stereoselectivity can be complex and influenced by the specific enzyme and substrate. researchgate.netacs.org

The quest for novel and efficient biocatalysts for the synthesis of this compound has led to extensive screening of various microorganisms. Genome mining has emerged as a powerful tool for the discovery of new enzymes with desired catalytic properties. nih.gov This approach involves searching sequenced genomes for genes encoding putative reductases and subsequently expressing and characterizing the encoded proteins.

A diverse range of microorganisms have been investigated as sources of KREDs and ADHs for the reduction of halogenated β-keto esters. These include:

Pichia stipitis

Candida magnoliae : This yeast species has been found to contain multiple enzymes capable of reducing ethyl 4-chloro-3-oxobutanoate with varying stereoselectivities. nih.gov

Stenotrophomonas maltophilia

Burkholderia gladioli

Sporobolomyces salmonicolor : An aldehyde reductase from this yeast has been used for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov Carbonyl reductases from this organism also show high conversion and selectivity. researchgate.netscilit.comscilit.com

Saccharomyces cerevisiae (Baker's Yeast): Baker's yeast is a widely used whole-cell biocatalyst for asymmetric ketone reductions due to the presence of numerous reductase enzymes. researchgate.netresearchgate.netnih.govacs.org However, the presence of multiple enzymes with opposing stereoselectivities can sometimes lead to mixtures of stereoisomeric products. acs.orgnih.gov

Lactobacillus plantarum : This lactic acid bacterium possesses alcohol dehydrogenases that have been characterized for their potential in biocatalysis. acs.orgnih.govuniprot.orgnih.govmdpi.com

Candida parapsilosis : This yeast is a source of stereospecific carbonyl reductases that exhibit anti-Prelog selectivity. nih.govnih.gov

Gluconobacter oxydans : This bacterium is known for its oxidative capabilities but also possesses dehydrogenases that can be relevant in biocatalytic reductions. nih.govresearchgate.nettandfonline.comresearchgate.netnih.gov

Table 1: Examples of Enzymes Used in the Reduction of Halogenated β-Keto Esters

| Enzyme/Organism | Substrate | Product Configuration | Reference |

| Carbonyl Reductase (ChKRED20) from Chryseobacterium sp. CA49 | Ethyl 4-chloro-3-oxobutanoate | (S)-ethyl 4-chloro-3-hydroxybutanoate | nih.govscispace.com |

| Aldehyde Reductase from Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | (R)-ethyl 4-chloro-3-hydroxybutanoate | nih.gov |

| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | (S)-alcohol | nih.gov |

| Saccharomyces cerevisiae | β-keto esters | (L)- or (D)-alcohols | acs.org |

| Carbonyl Reductases from Candida parapsilosis | Ethyl 4-chloro-3-oxobutanoate | (S)-alcohol | nih.gov |

To optimize the biocatalytic process, it is essential to characterize the biochemical properties of the purified enzymes. This includes determining the optimal pH and temperature for enzyme activity, as well as assessing its thermostability and substrate specificity.

pH and Temperature Optima: Enzyme activity is highly dependent on the pH and temperature of the reaction environment. For instance, ADHs generally show optimal activity for ketone reduction in slightly acidic conditions. frontiersin.org A recombinant aldo-keto reductase from Bacillus sp. ECU0013 exhibited its highest activity at a pH of 6.5 and a temperature of 50°C. nih.gov In another example, a benzyl (B1604629) alcohol dehydrogenase from Lactobacillus plantarum showed optimal activity at pH 5.0 and 30°C. acs.orgnih.gov The enantioselectivity of some enzymes, like a carbonyl reductase from Neurospora crassa, can also be significantly influenced by temperature. nih.gov

Thermostability: The stability of an enzyme at elevated temperatures is a critical factor for industrial applications. Enzymes with high thermostability can be used at higher reaction temperatures, which can lead to increased reaction rates and reduced risk of microbial contamination. For example, an alcohol dehydrogenase from the hyperthermophilic archaeon Pyrococcus furiosus showed a half-life of 130 minutes at 100°C, indicating remarkable thermostability. nih.gov Directed evolution techniques have been successfully employed to enhance the thermostability of enzymes like ChKRED20, allowing for rapid reduction of ethyl 4-chloro-3-oxobutanoate at 65°C. nih.gov

Substrate Specificity: The substrate range of an enzyme determines its applicability for different transformations. Some enzymes exhibit broad substrate specificity, accepting a wide variety of ketones and keto esters. An aldo-keto reductase from Bacillus sp. ECU0013, for example, showed a broad substrate spectrum towards different aromatic ketones and keto esters. nih.gov In contrast, other enzymes may have a more restricted substrate range. nih.gov

Table 2: Biochemical Properties of Selected Reductases

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Key Characteristics | Reference |

| Aldo-keto Reductase (YtbE) | Bacillus sp. ECU0013 | 6.5 | 50 | Broad substrate spectrum | nih.gov |

| Benzyl Alcohol Dehydrogenase | Lactobacillus plantarum | 5.0 | 30 | Prefers NAD⁺ over NADP⁺ | acs.orgnih.gov |

| Carbonyl Reductase (NcCR) | Neurospora crassa | Not specified | Not specified | Enantioselectivity is temperature-dependent | nih.gov |

| Alcohol Dehydrogenase (AdhD) | Pyrococcus furiosus | 6.1 (reduction) | 100 | High thermostability | nih.gov |

| Alcohol Dehydrogenase | Not specified | 7.0-10.0 | ~30-40 | Broad pH range | researchgate.net |

| Alcohol Dehydrogenase (PedE_M.s.) | Methylopila sp. M107 | 9.0 | 30 | Broad metal selectivity | nih.gov |

Cofactor Regeneration Systems for Bioreduction

The vast majority of KREDs and ADHs rely on the nicotinamide (B372718) cofactors NADH or NADPH as a source of reducing equivalents. frontiersin.org These cofactors are expensive to use in stoichiometric amounts, making in situ regeneration essential for the economic viability of large-scale biocatalytic reductions. nih.govacs.org

Several strategies have been developed for cofactor regeneration. A common approach is the "coupled-enzyme" system, where a second enzyme and a sacrificial co-substrate are used to regenerate the cofactor. nih.govacs.org For example, glucose dehydrogenase (GDH) is frequently employed to oxidize glucose to gluconolactone, with the concomitant reduction of NADP⁺ to NADPH. researchgate.net This system has been successfully used in the reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov

Another strategy is the "substrate-coupled" approach, where a single enzyme catalyzes both the reduction of the target substrate and the oxidation of a co-substrate, such as isopropanol. acs.org

Whole-cell biocatalysis offers a convenient alternative, as the host organism's metabolic pathways can be harnessed to regenerate the required cofactor. nih.gov For instance, engineered E. coli strains can utilize glucose to regenerate NADH or NADPH. nih.gov

NAD(P)H-Dependent Processes

The asymmetric reduction of the prochiral ketone, ethyl 2-chloro-3-oxobutanoate, to the chiral alcohol, this compound, is predominantly catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes are dependent on nicotinamide cofactors, namely NADH (nicotinamide adenine (B156593) dinucleotide) or NADPH (nicotinamide adenine dinucleotide phosphate), which act as the source of reducing equivalents (hydride). rsc.orghw.ac.uk The high cost of these cofactors prohibits their use in stoichiometric amounts, making in-situ regeneration essential for the economic viability of the process. hw.ac.ukacs.org

The choice between an NADH- or NADPH-dependent reductase can significantly impact the efficiency of the synthesis. For instance, a robust NADH-dependent reductase from E. coli CCZU-K14 has been utilized for the synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate. researchgate.net In another study, an NADPH-dependent carbonyl reductase from Candida magnoliae was purified and shown to catalyze the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to the (S)-alcohol with 100% enantiomeric excess. nih.gov Similarly, an NADPH-dependent aldehyde reductase gene from Sporobolomyces salmonicolor was cloned and expressed in E. coli, achieving a 98.5% yield and 99% enantiomeric excess (e.e.) for the (R)-enantiomer of a similar chloro-hydroxybutanoate ester. nih.gov The catalytic efficiency of a carbonyl reductase from Burkholderia gladioli (BgADH3) was found to be significantly higher with NADPH as the cofactor compared to NADH. nih.gov

Coupled Enzyme Systems (e.g., Glucose Dehydrogenase (GDH), Formate (B1220265) Dehydrogenase (FDH))

To address the challenge of cofactor regeneration, a coupled-enzyme approach is widely employed. This strategy involves a second enzyme that oxidizes a cheap co-substrate, thereby regenerating the consumed NAD(P)H. acs.org Glucose dehydrogenase (GDH) and formate dehydrogenase (FDH) are the most commonly used enzymes for this purpose. illinois.edu

GDH catalyzes the oxidation of glucose to gluconic acid, concomitantly reducing NAD(P)+ to NAD(P)H. mdpi.com This system has been successfully applied in the synthesis of both (S)- and (R)-ethyl 4-chloro-3-hydroxybutanoate. For the (S)-enantiomer, a recombinant E. coli co-expressing a carbonyl reductase and GDH was constructed, leading to a high yield and enantiomeric excess. nih.govnih.gov Similarly, for the (R)-enantiomer, a system using an aldehyde reductase and GDH proved effective. nih.gov In one upscale process, a co-expression system of a carbonyl reductase and GDH in a 50-L reactor achieved a 97.2% yield and 99% e.e. for (S)-CHBE. nih.gov

Formate dehydrogenase (FDH) is another popular choice, particularly for NADH regeneration, as it oxidizes formate to carbon dioxide, a gaseous byproduct that is easily removed. illinois.edu FDH from Candida boidinii is a well-established system used in industrial-scale production of other chiral compounds. illinois.edu

The table below summarizes findings from studies using coupled enzyme systems for the synthesis of structurally related chiral chlorohydrins.

| Target Product | Primary Enzyme | Regeneration Enzyme | Co-substrate | Yield (%) | Enantiomeric Excess (%) | Reference |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Carbonyl Reductase | Glucose Dehydrogenase | Glucose | 97.2 | 99 | nih.gov |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | Carbonyl Reductase | Glucose Dehydrogenase | Glucose | 90.7 | >99 | nih.gov |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Aldehyde Reductase | Glucose Dehydrogenase | Glucose | 95.4 | 86 | nih.gov |

| Ethyl (R)-4-chloro-3-hydroxybutanoate | Aldehyde Reductase | Glucose Dehydrogenase | Glucose | 90.5 | 99 | nih.gov |

Stoichiometric and Catalytic Co-substrate Utilization (e.g., Glucose, 2-Propanol, Mannitol)

The choice of co-substrate is critical in both coupled-enzyme and single-enzyme regeneration systems. In catalytic utilization, the co-substrate is consumed in near-stoichiometric amounts relative to the primary substrate. Glucose is a prime example used in conjunction with GDH for NAD(P)H regeneration. nih.govnih.gov Its use is advantageous as it is inexpensive and the regeneration reaction is typically irreversible. acs.org

Alternatively, a simpler "coupled-substrate" approach can be used, where a single enzyme catalyzes both the reduction of the target ketone and the oxidation of a co-substrate. acs.org 2-Propanol (isopropanol) is a common co-substrate in this system, being oxidized to acetone. rsc.org This method avoids the need for a second enzyme but often requires a large excess of the co-substrate to shift the reaction equilibrium, which can lead to enzyme inactivation. acs.org While effective in some cases, using 2-propanol for NADPH regeneration in one study resulted in long reaction times and was less efficient than the GDH/glucose system. acs.org

Mannitol (B672) has also been explored as a co-substrate. While specific examples for this compound are less documented, mannitol and other polyols are known to be effective in various reductase-catalyzed reactions.

| Co-substrate | Regeneration Approach | Advantages | Disadvantages |

| Glucose | Coupled-enzyme (GDH) | Inexpensive, irreversible regeneration | Requires a second enzyme |

| 2-Propanol | Coupled-substrate (single enzyme) | Simpler system (one enzyme) | Often requires large excess, potential enzyme inactivation, reversible |

| Formate | Coupled-enzyme (FDH) | Gaseous byproduct (CO2) is easily removed | - |

Advanced Cofactor Recycling Strategies (e.g., Electro-enzymatic, Electro-chemical, Photo-chemical Approaches)

To overcome the limitations of enzyme- and substrate-coupled regeneration, advanced methods are being developed. These strategies aim for cleaner and more efficient cofactor recycling. nih.govmdpi.com

Electro-enzymatic and Electrochemical Regeneration: These methods use an electric current to drive the regeneration of NAD(P)H. nsf.gov In direct electrochemical approaches, the cofactor is reduced at an electrode surface, sometimes mediated by catalysts like rhodium complexes. nih.gov Electro-enzymatic systems couple this with an enzyme, such as diaphorase, which can facilitate electron transfer. nsf.gov These methods can eliminate the need for a sacrificial co-substrate, simplifying downstream processing. nsf.gov

Photochemical Regeneration: Inspired by natural photosynthesis, photochemical methods use light energy to regenerate the cofactor. mdpi.com This often involves a photosensitizer (like titanium dioxide or organic dyes) and an electron donor. hw.ac.ukmdpi.com While promising, these systems can be complex, involving multiple components that may complicate product separation. mdpi.com

These advanced strategies are still largely in the research and development phase but hold significant potential for creating more sustainable and cost-effective biocatalytic processes. nih.govnih.gov

Whole-Cell Biocatalysis Approaches

An alternative to using isolated enzymes is to employ whole microbial cells as biocatalysts. nih.gov This approach offers several advantages, including the protection of enzymes within the cellular environment and the intrinsic presence of cofactor regeneration systems, which can often be fueled by simple and inexpensive carbon sources like glucose. acs.orgnih.govnih.gov

Engineering of Recombinant Microbial Strains (e.g., Escherichia coli)

Escherichia coli is a widely used host for whole-cell biocatalysis due to its well-understood genetics, rapid growth, and ease of genetic manipulation. nih.govnih.govnih.gov By introducing genes encoding for specific reductases and cofactor-regenerating enzymes, E. coli can be engineered into a highly efficient "factory" for producing chiral alcohols like this compound. nih.gov

Several studies have demonstrated the successful use of recombinant E. coli for this purpose. For the synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate, E. coli strains co-expressing a carbonyl reductase and glucose dehydrogenase have been developed. nih.govnih.gov In one instance, this whole-cell system produced 1,398 mM of the product in an organic-aqueous biphasic system, achieving a molar yield of 90.7% and a total turnover number for NAD+ of 13,980. nih.gov Another study utilized two separate recombinant E. coli strains, one expressing an NADPH-dependent aldehyde reductase and the other a glucose dehydrogenase, which were then mixed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to the (R)-enantiomer. nih.gov

The table below highlights results from whole-cell biocatalysis using engineered E. coli.

| Target Product | Expressed Enzymes | System | Substrate Conc. | Yield (%) | Enantiomeric Excess (%) | Reference |

| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Carbonyl Reductase, Glucose Dehydrogenase | Whole-cell co-expression | - | 90.7 | >99 | nih.gov |

| (R)-Ethyl 4-chloro-3-hydroxybutanoate | Aldehyde Reductase, Glucose Dehydrogenase | Co-existing whole cells | 28.5 mM | 90.5 | 99 | nih.gov |

| (S)-Ethyl 4-chloro-3-hydroxybutanoate | Carbonyl Reductase, Glucose Dehydrogenase | Whole-cell co-expression | 1.7 M | 97.2 | 99 | nih.gov |

| (R)-Ethyl 4-chloro-3-hydroxybutanoate | Carbonyl Reductase from Burkholderia gladioli, GDH | Whole-cell co-expression | 1200 mmol | 100 | 99.9 | nih.gov |

Gene Cloning and Heterologous Expression of Reductases

The foundation of creating an effective whole-cell biocatalyst is the identification, cloning, and successful expression of a suitable reductase gene in a host organism like E. coli. rsc.org The process begins with screening microorganisms for the desired catalytic activity. Once a promising enzyme is identified, its corresponding gene is isolated. nih.gov

This gene is then inserted into an expression vector (a plasmid), which is subsequently introduced into the host strain. nih.govnih.gov The expression of the foreign gene (heterologous expression) is often controlled by an inducible promoter, allowing for high-level production of the enzyme at a specific time during cell cultivation. nih.govnih.gov For example, the gene for an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor was cloned into a pQE30 plasmid and expressed in E. coli M15, resulting in an enzyme activity fifteen times higher than that of the original strain. nih.gov Similarly, a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase from Bacillus megaterium were co-expressed in E. coli using a polycistronic plasmid for the synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate. nih.gov

This molecular biology toolkit allows scientists to not only express enzymes from various sources in a robust host but also to engineer the enzymes themselves for improved activity, stability, and selectivity. rsc.org

Co-expression of Reductases and Dehydrogenases for Integrated Systems

A critical aspect of efficient biocatalytic reduction is the regeneration of the nicotinamide cofactor, typically NADPH or NADH, which is consumed during the conversion of the substrate. To address this, integrated systems involving the co-expression of a carbonyl reductase and a glucose dehydrogenase (GDH) in a host organism like Escherichia coli have been developed. nih.govnih.gov In this setup, the GDH oxidizes a co-substrate, such as glucose, to regenerate the NADPH required by the reductase for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE). nih.govmdpi.com This approach circumvents the need to add expensive cofactors to the reaction mixture, making the process more economically viable. nih.gov

For instance, E. coli cells co-expressing a carbonyl reductase from Candida magnoliae and a glucose dehydrogenase from Bacillus megaterium have been successfully used for the synthesis of (S)-CHBE. nih.gov Similarly, co-expression of a carbonyl reductase from Pichia stipitis and a glucose dehydrogenase from Bacillus megaterium in E. coli has also proven effective. nih.gov The use of a polycistronic plasmid allows for the simultaneous expression of both enzymes, ensuring a balanced and efficient cofactor regeneration cycle. nih.govnih.gov Research has also explored novel NADH-dependent carbonyl reductases, which can be paired with GDH for the synthesis of (S)-CHBE, offering an alternative to NADPH-dependent enzymes. nih.govresearchgate.net The co-expression strategy has demonstrated high yields and excellent stereoselectivity, producing the desired enantiomer with over 99% enantiomeric excess (e.e.). nih.govnih.govnih.gov

Strain Engineering for Enhanced Performance and Stereoselectivity

To further improve the efficiency and stereoselectivity of the biocatalytic process, strain engineering has become a focal point of research. This involves modifying the host organism to enhance the activity of the desired enzymes while minimizing competing reactions. One approach is the targeted disruption of genes encoding for native reductases in the host strain that may produce the undesired enantiomer of the product. oup.com By creating a "designer" host cell, the stereochemical outcome of the reduction can be more precisely controlled. oup.com

Protein engineering of the alcohol dehydrogenase itself is another powerful strategy. nih.govacs.org Through techniques like structure-guided protein engineering and directed evolution, researchers can create enzyme variants with improved catalytic efficiency, substrate tolerance, and stereoselectivity. nih.govacs.orgtudelft.nl For example, modifying the active site, substrate channel, and distal hotspots of an alcohol dehydrogenase from Lactobacillus kefir led to a mutant with significantly higher specific activity and catalytic efficiency for the production of (R)-CHBE. nih.govacs.org Similarly, engineering a carbonyl reductase from Sporobolomyces salmonicolor resulted in a variant with increased catalytic activity and improved stereoselectivity for the synthesis of a key intermediate for atorvastatin. tudelft.nl These engineered strains and enzymes have enabled the production of this compound at high concentrations and with exceptional optical purity. nih.govacs.orgnih.gov

Process Optimization for Biotransformation

Beyond the genetic and protein engineering of the biocatalyst, optimizing the reaction conditions is crucial for achieving high yields and productivity in the synthesis of this compound. This includes the careful design of the reaction media and the implementation of effective substrate loading strategies.

Reaction Media Design: Monophasic vs. Biphasic Systems

The choice of reaction medium significantly impacts the performance of the biocatalytic system. Both monophasic aqueous systems and biphasic systems, consisting of an aqueous phase and an immiscible organic solvent, have been investigated.

For instance, in a water/n-butyl acetate (B1210297) biphasic system, E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase produced a high concentration of (S)-CHBE in the organic phase. nih.govnih.gov Similarly, the use of n-butyl acetate was also effective in a system utilizing Candida magnoliae. nih.gov Other organic solvents like octanol (B41247) and ethyl acetate have also been explored. mdpi.comresearchgate.net The selection of the organic solvent is critical, as it must be biocompatible with the whole-cell catalyst and have favorable partition coefficients for the substrate and product. While some organic solvents can enhance productivity, others, like dichloromethane, have been shown to inhibit enzyme activity. researchgate.net

| System Type | Organic Solvent | Biocatalyst | Product | Reported Yield/Concentration | Reference |

| Biphasic | n-Butyl Acetate | Recombinant E. coli | (S)-CHBE | 1,398 mM | nih.gov |

| Biphasic | n-Butyl Acetate | Candida magnoliae | (S)-CHBE | 90 g/L | nih.gov |

| Biphasic | Octanol | Recombinant E. coli | (R)-CHBE | 1200 mmol COBE converted | researchgate.net |

| Biphasic | Ethyl Acetate | Recombinant E. coli | (R)-CHBE | ≥90% yield from 1000 mM COBE | mdpi.com |

Deep eutectic solvents (DESs) have emerged as a green and biocompatible alternative to traditional organic solvents. nih.gov These mixtures of hydrogen bond donors and acceptors can form a liquid at room temperature and have been shown to enhance the stability and permeability of whole-cell biocatalysts. mdpi.comnih.govnih.gov The addition of DESs, such as those based on choline (B1196258) chloride, can improve the efficiency of the biotransformation. nih.govnih.gov For example, the use of a choline chloride and glycerol-based DES in the aqueous phase has been shown to be effective for the synthesis of (S)-CHBE by recombinant E. coli. hep.com.cn Furthermore, a biphasic system composed of ethyl acetate, a betaine/lactic acid DES, and water has been successfully developed for the production of (R)-CHBE, demonstrating the potential of combining organic solvents and DESs to create a highly efficient reaction environment. mdpi.com The DES can alter the cell permeability, potentially facilitating the transport of the substrate and product across the cell membrane. mdpi.comnih.gov

| DES Components | Biocatalyst | System Type | Key Finding | Reference |

| Choline Chloride/Glycerol | Recombinant E. coli | Aqueous with DES | Effective for (S)-CHBE synthesis | hep.com.cn |

| Betaine/Lactic Acid | Recombinant E. coli | Ethyl Acetate-DES-Water | High yield of (R)-CHBE | mdpi.com |

| Choline Chloride/Urea | CGMCC NO:28566 | Aqueous with NADES | Altered cell permeability, improved catalysis | nih.gov |

Substrate Loading Strategies (e.g., High Concentration, Fed-Batch)

For example, a fed-batch strategy in a 50-L reactor enabled the conversion of up to 1.7 M COBE to (S)-CHBE with a high yield and enantiomeric excess. nih.gov In another study, a high substrate concentration of 3000 mM COBE was successfully reduced to (S)-CHBE with a yield of over 99% and an enantiomeric excess greater than 99.9% after 14 hours. nih.gov The co-expression of an alcohol dehydrogenase with a glucose dehydrogenase in a monophasic aqueous system allowed for the complete conversion of 4.0 M (660 g/L) of COBE to (S)-CHBE. acs.org These results highlight the potential for achieving high product titers through carefully designed substrate feeding strategies, a critical factor for the industrial-scale production of this compound. nih.govacs.org

Influence of pH and Temperature on Biocatalytic Activity

The efficiency of the biocatalytic production of this compound is profoundly influenced by the pH and temperature of the reaction medium. These parameters directly impact the enzyme's catalytic activity, stability, and the stereoselectivity of the reduction of ethyl 4-chloro-3-oxobutanoate (COBE).

Optimal pH is crucial, as the substrate, COBE, is known to be unstable in alkaline conditions (pH > 7.0). Research has shown that a slightly acidic to neutral pH is generally preferred for this biocatalytic reduction. For instance, in the asymmetric reduction of COBE using a recombinant E. coli expressing a carbonyl reductase, the optimal pH was determined to be 6.5. nih.gov This pH provides a balance between enzyme activity and substrate stability. Similarly, studies with Aureobasidium pullulans also identified an optimal pH of 6.6 for the reaction. researchgate.net In another study using dried baker's yeast, the optimal pH was found to be 7.0. asianpubs.orgresearchgate.net

Temperature is another critical parameter that affects both the rate of reaction and the stability of the biocatalyst. A study utilizing a recombinant E. coli strain expressing a carbonyl reductase from Candida magnoliae (CgCR) identified the optimal temperature for the bioreduction to be 30°C. mdpi.com At this temperature, the highest yield of this compound was achieved. mdpi.com Increasing the temperature beyond this optimum can lead to thermal deactivation of the enzyme, resulting in a decrease in product yield. mdpi.com However, advancements in protein engineering have led to the development of thermostabilized reductases. For example, a mutant ketoreductase (ChKRED20) exhibited an optimal temperature of 65°C and maintained over 95% of its activity after 15 days at this temperature, a significant improvement over the wild type which had a half-life of only 11.9 minutes. nih.gov

Table 1: Influence of pH and Temperature on Biocatalytic Synthesis

| Biocatalyst | Optimal pH | Optimal Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Recombinant E. coli CgCR | 7.0 | 30 | 84.7 | >99% (R) | mdpi.com |

| Burkholderia gladioli BgADH3 | 6.5 | 30 | >99 | 99.9% (R) | nih.gov |

| Dried Baker's Yeast | 7.0 | 30 | 93.9 | 91.4% (S) | asianpubs.orgresearchgate.net |

| Aureobasidium pullulans | 6.6 | 30 | 82.5 | >99.9% (S) | researchgate.net |

| ChKRED20 Mutant | - | 65 | 95 | >99.5% (S) | nih.gov |

Effect of Metal Ions on Enzyme Activity

The activity of reductases involved in the synthesis of this compound can be significantly modulated by the presence of metal ions. These ions can act as cofactors, inhibitors, or have no substantial effect on the enzyme's catalytic efficiency.

In a study involving a carbonyl reductase from Candida magnoliae (CgCR) expressed in E. coli, the influence of various metal ions at a concentration of 7 mM was investigated. The results indicated that the presence of Ni²⁺ ions enhanced the biocatalytic activity, leading to a high yield of the desired product. mdpi.com Conversely, some metal ions can be detrimental to the enzyme's function. For the same CgCR enzyme, it was observed that Fe²⁺ and Fe³⁺ ions acted as complete inhibitors of the reductase activity. nih.gov This highlights the importance of controlling the ionic environment of the bioreaction to ensure optimal performance.

Table 2: Effect of Metal Ions on Carbonyl Reductase (CgCR) Activity

| Metal Ion (7 mM) | Effect on Activity | Reference |

|---|---|---|

| Ni²⁺ | Enhancing | mdpi.com |

| Fe²⁺ | Complete Inhibition | nih.gov |

| Fe³⁺ | Complete Inhibition | nih.gov |

Enzyme and Whole-Cell Immobilization Techniques

To enhance the industrial feasibility of biocatalytic processes, enzymes or whole cells are often immobilized. Immobilization improves the stability of the biocatalyst, allows for its reuse over multiple reaction cycles, and simplifies the separation of the catalyst from the product. nih.gov

Supports for Immobilization (e.g., Magnetic Microparticles, Celite-Polyethyleneimine-Glutaraldehyde)

A variety of materials have been explored as supports for enzyme immobilization. The choice of support depends on factors such as the properties of the enzyme, the reaction conditions, and the cost of the material.

Magnetic microparticles have emerged as a promising support for enzyme immobilization due to their high surface area and the ease of separation from the reaction mixture using an external magnetic field. This allows for rapid and efficient recovery of the biocatalyst for reuse.

Celite , a diatomaceous earth material, is another commonly used support due to its porous structure and chemical inertness. To facilitate covalent attachment of enzymes, the surface of celite is often functionalized. A common method involves coating the celite with polyethyleneimine (PEI) , a polymer rich in primary amine groups. These amine groups can then be activated with glutaraldehyde , a bifunctional cross-linking agent. researchgate.net Glutaraldehyde reacts with the amine groups on the PEI-coated celite and the amine groups (e.g., from lysine (B10760008) residues) on the surface of the enzyme, forming a stable covalent bond. researchgate.net This method provides a robust immobilization that minimizes enzyme leaching from the support.

Addressing Challenges in Biocatalysis

Despite the advantages of biocatalysis, challenges such as substrate and product inhibition can limit the efficiency of the process, particularly at high substrate concentrations required for industrial applications.

Mitigation of Substrate and Product Inhibition

In the biocatalytic reduction of COBE, both the substrate (COBE) and the product (this compound) can inhibit the activity of the reductase enzyme. mdpi.comnih.gov At high concentrations, the substrate can bind to the enzyme in a non-productive manner, reducing the catalytic rate. mdpi.com Similarly, the accumulation of the product in the reaction medium can also lead to feedback inhibition. nih.gov

Several strategies have been developed to mitigate these inhibitory effects. One effective approach is the use of a biphasic system , where the reaction is carried out in a mixture of an aqueous phase and an organic solvent (e.g., n-butyl acetate or isooctane). asianpubs.orgnih.gov In such a system, the substrate and product can partition between the two phases, reducing their concentration in the aqueous phase where the enzyme is located and thereby alleviating inhibition. nih.gov For example, in an n-butyl acetate-water diphasic system, a high yield of ethyl (R)-4-chloro-3-hydroxybutanoate was achieved, overcoming the limitations of substrate instability and enzyme inhibition observed in a purely aqueous system. nih.gov

Another strategy is in situ product removal . This involves the addition of a macroporous adsorption resin to the reaction mixture, which selectively adsorbs the product as it is formed. nih.gov This continuous removal of the product from the vicinity of the enzyme prevents product inhibition and shifts the reaction equilibrium towards product formation. nih.gov Using this method, it was possible to convert a very high concentration of COBE (3000 mM) with a yield of 98.2%. nih.gov

Table 3: Strategies for Mitigation of Inhibition

| Strategy | System | Substrate Concentration | Yield (%) | Reference |

|---|---|---|---|---|

| Biphasic System | n-Butyl Acetate-Water | High (not specified) | 95.4 | nih.gov |

| Biphasic System | Water-Isooctane | 0.08 M | 93.9 | asianpubs.orgresearchgate.net |

| In situ Product Removal | Aqueous with HZ 814 Resin | 3000 mM | 98.2 | nih.gov |

Enzyme Engineering for High Tolerance

A notable advancement in overcoming substrate and product inhibition involves the discovery and engineering of robust enzymes. For instance, an alcohol dehydrogenase, SmADH31, from Stenotrophomonas maltophilia has demonstrated remarkable tolerance to extremely high concentrations (up to 6 M) of both COBE and (S)-CHBE. acs.org This intrinsic tolerance allows for bioconversions in a monophasic aqueous system at very high substrate loadings. Co-expression of SmADH31 with a glucose dehydrogenase for cofactor regeneration in Escherichia coli enabled the complete conversion of 660 g/L (4.0 M) of COBE into (S)-CHBE with an excellent enantiomeric excess (>99.9%) and a high space-time yield of 2664 g/L/d. acs.org Molecular dynamics simulations have provided insights into the structural features contributing to the high activity and stereoselectivity of SmADH31. acs.org

In Situ Product Removal (e.g., Resin Adsorption)

In situ product removal (ISPR) is another effective strategy to alleviate product inhibition. This technique involves the continuous removal of the product from the reaction medium as it is formed, thereby preventing its concentration from reaching inhibitory levels. The use of macroporous adsorption resins has proven particularly successful.

In one study, the macroporous adsorption resin HZ 814 was employed to adsorb (S)-CHBE during the bioconversion of COBE using a recombinant E. coli co-expressing a carbonyl reductase (SrCR) and a glucose dehydrogenase (GDH). nih.gov While product inhibition limited the complete reduction of COBE to concentrations of 400 mM in the absence of the resin, the application of in situ resin adsorption enabled the bioconversion of a remarkable 3000 mM (494 g/L) of COBE within 8 hours. nih.gov This resulted in a high yield of (S)-CHBE (98.2%) with an excellent enantiomeric excess (99.4%) and a total turnover number of 15,000, showcasing the significant potential of this approach for industrial-scale production. nih.gov

Enhancing Catalytic Efficiency and Space-Time Yield

The economic viability of biocatalytic processes is heavily dependent on catalytic efficiency and space-time yield (STY), which is the amount of product formed per unit volume per unit time. Several approaches have been successfully implemented to enhance these key parameters in the synthesis of this compound.

A two-strain system has been developed for the asymmetric reduction of COBE to ethyl (R)-4-chloro-3-hydroxybutanoate. nih.gov This system utilizes two co-existing recombinant Escherichia coli strains: one expressing an NADPH-dependent aldehyde reductase and the other expressing a glucose dehydrogenase for NADPH regeneration. nih.gov This co-culture approach effectively completed the biotransformation without the need for external addition of expensive cofactors, achieving a product yield of 90.5% from 28.5 mM substrate with an optical purity of 99% e.e. nih.gov

The use of whole-cell biocatalysts in biphasic systems has also proven effective. For example, the asymmetric reduction of COBE catalyzed by Aureobasidium pullulans in an aqueous/ionic liquid biphasic system has been shown to improve both productivity and the optical purity of (S)-CHBE. researchgate.net Similarly, an n-butyl acetate-water diphasic system was found to overcome substrate instability and enzyme inhibition issues observed in an aqueous monophasic system, leading to significantly higher yields. researchgate.net

Furthermore, the development of robust, engineered enzymes has dramatically improved STY. A thermostabilized mutant of the ketoreductase ChKRED20, for instance, enabled the complete conversion of 300 g/L of COBE within just one hour, achieving an impressive space-time yield of 1824 mM/h. scispace.com

| Biocatalyst/System | Substrate Conc. | Product Conc./Yield | STY | Enantiomeric Excess (e.e.) | Reference |

| Recombinant E. coli (SmADH31/GDH) | 660 g/L (4.0 M) | >99.9% conversion | 2664 g/L/d | >99.9% (S) | acs.org |

| Ketoreductase ChKRED20 mutant MC135 | 300 g/L | 95% isolated yield | 1824 mM/h | >99.5% (S) | scispace.com |

| Recombinant E. coli (SrCR/GDH) with resin | 3000 mM (494 g/L) | 98.2% yield | Not specified | 99.4% (S) | nih.gov |

| Recombinant E. coli CCZU-K14 | 3000 mM | >99.0% yield | Not specified | >99.9% (S) | nih.gov |

| Recombinant E. coli CCZU-T15 in biphasic system | 1000 mM | 96.4% yield | Not specified | >99% (S) | nih.gov |

| Two co-existing recombinant E. coli strains | 28.5 mM | 90.5% yield | Not specified | 99% (R) | nih.gov |

Improvement of Stereoselectivity and Enantiomeric Excess

The production of a single, desired stereoisomer is paramount for the application of this compound in pharmaceuticals. High enantiomeric excess (e.e.) is therefore a critical parameter. Various strategies have been successfully employed to achieve excellent stereoselectivity.

The choice of biocatalyst is fundamental. Numerous microorganisms and isolated enzymes have been screened and identified for their ability to stereoselectively reduce COBE. For instance, a carbonyl reductase from Pichia stipitis co-expressed with a glucose dehydrogenase in E. coli demonstrated the ability to produce (S)-CHBE with over 99% enantiomeric excess. nih.gov Similarly, the yeast Aureobasidium pullulans has been used to catalyze the asymmetric reduction of COBE to (S)-CHBE with high optical purity. researchgate.net

The reaction conditions also play a crucial role. In the direct catalysis by yeast fermentation broth, the addition of β-cyclodextrin as a chiral additive was shown to increase the yield and enantiomeric excess of (S)-CHBE to 76% and 92%, respectively. cjcatal.com The optimization of reaction parameters such as pH, temperature, and yeast cultivation time further improved the stereochemical outcome. cjcatal.com

Protein engineering has also been a powerful tool. A thermostabilized mutant of the ketoreductase ChKRED20 not only exhibited enhanced stability but also maintained excellent stereoselectivity, yielding enantiopure (S)-CHBE with an e.e. of over 99.5%. scispace.com Directed evolution and rational design approaches have been instrumental in fine-tuning enzyme active sites to favor the formation of the desired enantiomer. scispace.comnih.gov

The use of biphasic systems, such as an aqueous/ionic liquid system, has also been shown to improve the optical purity of (S)-CHBE. researchgate.net

Directed Evolution and Protein Engineering Approaches

Directed evolution and protein engineering have become indispensable tools for tailoring enzymes with desired properties for industrial applications. nih.gov These techniques allow for the targeted improvement of enzyme activity, stability, and stereoselectivity.

DNA Shuffling and Site-Saturation Mutagenesis

Directed evolution strategies often involve creating vast libraries of enzyme variants through methods like DNA shuffling and site-saturation mutagenesis. scispace.comnih.gov DNA shuffling combines beneficial mutations from different parent genes to generate novel variants with improved characteristics. Site-saturation mutagenesis, on the other hand, involves systematically replacing a specific amino acid residue with all other 19 possible amino acids to probe its role in enzyme function and identify beneficial substitutions. These libraries are then subjected to high-throughput screening to identify variants with the desired improvements.

For example, one round of error-prone PCR (epPCR), a method to introduce random mutations, followed by the combination of beneficial mutations, led to the creation of a triple-mutant of the carbonyl reductase ChKRED20 with substantially enhanced thermostability. scispace.com

Structure-Guided Rational Design for Activity and Stability

This approach was successfully applied to enhance the thermostability of the ketoreductase ChKRED20. scispace.com By identifying and combining beneficial mutations, a triple-mutant was created that exhibited a significant increase in activity at higher temperatures and remained highly active for an extended period, while the wild-type enzyme quickly denatured. scispace.com This enhanced stability is crucial for industrial processes that often operate at elevated temperatures to increase reaction rates.

Reaction Mechanisms and Reactivity of Ethyl 2 Chloro 3 Hydroxybutanoate

Mechanistic Insights into Formation Reactions

The primary route to synthesizing optically active ethyl 2-chloro-3-hydroxybutanoate is through the stereoselective enzymatic reduction of its precursor, ethyl 2-chloro-3-oxobutanoate. This biotransformation is highly valued for its ability to produce specific stereoisomers, which are crucial for the synthesis of pharmaceuticals and other fine chemicals.

Hydride Transfer Mechanisms in Enzymatic Reductions

The enzymatic reduction of the keto group in ethyl 2-chloro-3-oxobutanoate to a hydroxyl group is a classic example of a biocatalytic process that relies on a hydride transfer mechanism. This reaction is catalyzed by oxidoreductases, specifically carbonyl reductases or aldehyde reductases, which require a nicotinamide (B372718) cofactor, typically NADPH (Nicotinamide Adenine (B156593) Dinucleotide Phosphate) or NADH (Nicotinamide Adenine Dinucleotide), as the source of the hydride ion (H⁻).

The general mechanism involves the transfer of a hydride ion from the dihydronicotinamide ring of the cofactor to the electrophilic carbonyl carbon of the substrate. This transfer is facilitated by the enzyme's active site, which binds both the substrate and the cofactor in a specific orientation. The reaction can be summarized as follows:

The NADPH or NADH cofactor binds to the active site of the reductase enzyme.

The substrate, ethyl 2-chloro-3-oxobutanoate, also binds to the active site in a predetermined orientation.

A hydride ion is transferred from the C4 position of the nicotinamide ring of the cofactor to the carbonyl carbon of the substrate.

A proton is transferred from a nearby acidic amino acid residue in the enzyme's active site or from the surrounding aqueous medium to the carbonyl oxygen.

The resulting product, this compound, and the oxidized cofactor (NADP⁺ or NAD⁺) are then released from the enzyme.

To ensure the economic feasibility of this process on a larger scale, a cofactor regeneration system is often employed. This typically involves a second enzyme, such as glucose dehydrogenase, and a sacrificial substrate like glucose. The glucose dehydrogenase oxidizes glucose, in turn reducing NADP⁺ back to NADPH, allowing the cofactor to be used in multiple catalytic cycles. nih.govnih.govnih.gov

Role of Substrate-Enzyme Binding Interactions

The stereochemical outcome of the enzymatic reduction is entirely controlled by the specific interactions between the substrate and the enzyme's active site. Different microorganisms produce reductases with distinct three-dimensional structures and active site geometries, leading to the preferential formation of either the (S)- or (R)-enantiomer of the product.

For instance, studies have shown that various yeast strains can reduce ethyl 4-chloroacetoacetate to the corresponding (S)-4-chloro-3-hydroxybutyrate. nih.gov Specifically, Cylindrocarpon sclerotigenum has been identified as producing the (S)-enantiomer with a high optical purity of over 99% enantiomeric excess (e.e.). nih.gov Conversely, aldehyde reductase from Sporobolomyces salmonicolor has been used to produce ethyl (R)-4-chloro-3-hydroxybutanoate. nih.govnih.gov

This high degree of stereoselectivity arises from the precise positioning of the substrate within the enzyme's chiral active site. The enzyme orients the planar carbonyl group of the substrate in such a way that the hydride from the NADPH cofactor can only attack from one face (either the re or si face), leading to the formation of a specific stereoisomer. The presence of multiple reductases within a single organism can sometimes lead to lower optical purity. In such cases, techniques like heating the cells can be employed to selectively denature unwanted enzymes, thereby enhancing the enantioselectivity of the desired transformation. nih.gov

| Enzyme Source | Substrate | Product Stereoisomer | Optical Purity (e.e.) | Reference |

| Cylindrocarpon sclerotigenum | Ethyl 4-chloro-3-oxobutanoate | (S)-ethyl 4-chloro-3-hydroxybutanoate | >99% | nih.gov |

| Sporobolomyces salmonicolor | Ethyl 4-chloro-3-oxobutanoate | (R)-ethyl 4-chloro-3-hydroxybutanoate | 91% | nih.gov |

| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | (S)-ethyl 4-chloro-3-hydroxybutanoate | 96.6% (99% after heating) | nih.gov |

Chemical Transformations of Functional Groups

The presence of both a chloro and a hydroxy group makes this compound a versatile intermediate for further chemical modifications.

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom in this compound is susceptible to nucleophilic substitution reactions. The adjacent electron-withdrawing ester group enhances the electrophilicity of the carbon atom to which the chlorine is attached.

One important transformation is an intramolecular nucleophilic substitution, where the adjacent hydroxyl group acts as the nucleophile. In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then attack the carbon bearing the chlorine atom, displacing the chloride ion and forming a three-membered epoxide ring. This reaction is particularly useful for the synthesis of chiral epoxides, which are valuable synthetic intermediates. For example, (S)-4-chloro-ethyl 3-hydroxybutanoate can be converted to (S)-3,4-epoxy ethyl butyrate (B1204436) using a halogenohydrin dehalogenase enzyme, which facilitates this intramolecular cyclization. google.com

The chloro group can also be displaced by external nucleophiles. Although specific examples for this compound are not extensively detailed in readily available literature, analogous reactions are well-established. For instance, nucleophiles such as azide (B81097) or cyanide ions can potentially displace the chloride to form the corresponding azido (B1232118) or cyano derivatives, which are precursors to amino acids and other complex molecules.

Transformations of the Hydroxy Group (e.g., Oxidation, Esterification)

The secondary hydroxyl group in this compound can undergo typical reactions of alcohols, most notably oxidation and esterification.

Oxidation: The secondary alcohol can be oxidized back to the corresponding ketone, ethyl 2-chloro-3-oxobutanoate. This reaction can be achieved using a variety of common oxidizing agents, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The choice of oxidant would depend on the desired reaction conditions and the sensitivity of other functional groups in the molecule.

Esterification: The hydroxyl group can be esterified by reacting it with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form a new ester linkage. This reaction is useful for protecting the hydroxyl group during subsequent transformations of other parts of the molecule or for modifying the compound's biological activity. For example, reaction with acetyl chloride would yield ethyl 2-chloro-3-acetoxybutanoate. Furthermore, there is potential for transesterification, where the hydroxyl group of one molecule could react with the ethyl ester of another, leading to oligomerization, especially upon standing. orgsyn.org

Derivatization Strategies and Synthetic Utility of Ethyl 2 Chloro 3 Hydroxybutanoate

Synthesis of Advanced Chiral Synthons

The strategic positioning of the chloro, hydroxyl, and ester functionalities on a chiral backbone makes ethyl 2-chloro-3-hydroxybutanoate an ideal starting material for the synthesis of more complex chiral synthons. These synthons are crucial intermediates for a variety of biologically active molecules.

Conversion to Halogenated Cyano-hydroxybutanoates (e.g., via Halohydrin Dehalogenase Reaction with Cyanide)

A significant application of this compound is its enzymatic conversion into ethyl (R)-4-cyano-3-hydroxybutyrate. chemicalbook.comgoogle.comgoogle.com This transformation is a key step in the synthesis of intermediates for HMG-CoA reductase inhibitors, such as the widely used cholesterol-lowering drug, atorvastatin. chemicalbook.com

The reaction is typically carried out using the (S)-enantiomer of the substrate, ethyl (S)-4-chloro-3-hydroxybutanoate, which is converted into the (R)-enantiomer of the product. This inversion of stereochemistry is a result of the reaction mechanism and the Cahn-Ingold-Prelog priority rules for assigning stereochemical descriptors. google.com The process is catalyzed by a class of enzymes known as halohydrin dehalogenases (HHDH). google.comrsc.org These enzymes first catalyze the intramolecular displacement of the chloride ion by the adjacent hydroxyl group, forming a transient chiral epoxide intermediate (ethyl 3,4-epoxybutyrate). google.com Subsequently, the enzyme facilitates the nucleophilic attack of a cyanide ion (from a source like sodium cyanide) on the epoxide ring, opening it to form the final product, ethyl (R)-4-cyano-3-hydroxybutyrate. google.com

This biocatalytic approach is highly efficient, often proceeding with high conversion rates and excellent enantioselectivity under mild reaction conditions, typically in an aqueous buffer at a controlled pH. google.comrsc.org

Table 1: Examples of HHDH-Catalyzed Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate

| Enzyme Source | Substrate | Key Reaction Conditions | Product | Conversion/Yield | Reference |

| Halohydrin dehalogenase HHEC | Ethyl (S)-4-chloro-3-hydroxybutanoate | pH ≈ 7, 40 °C | Ethyl (R)-4-cyano-3-hydroxybutyrate | 67.13% yield, 99% optical purity | google.com |

| Parvibaculum lavamentivorans DS-1 (HHDH-PL) | Ethyl (S)-4-chloro-3-hydroxybutanoate (200 g/L) | Optimized pH and temperature | Ethyl (R)-4-cyano-3-hydroxybutyrate | 95% conversion, 85% yield | rsc.org |

| Recombinant halohydrin dehalogenase | Ethyl (S)-4-chloro-3-hydroxybutanoate | Aqueous phase, pH 6-8 | Ethyl (R)-4-cyano-3-hydroxybutyrate | >98% conversion | google.com |

Precursors for Chiral Amines and Pyrrolidones

Ethyl (R)-4-chloro-3-hydroxybutanoate and its derivatives serve as crucial precursors for the synthesis of other important chiral building blocks, including chiral amines and pyrrolidones.

Specifically, (R)-ethyl 4-chloro-3-hydroxybutanoate is a known starting material for producing (R)-4-amino-3-hydroxybutyric acid (GABOB), a gamma-aminobutyric acid (GABA) analogue with anticonvulsant and hypotensive activities. The synthesis can proceed through the intermediate (R)-4-cyano-3-hydroxybutyrate. The nitrile group of this intermediate can be converted to a primary amine via chemical reduction, for instance, using catalytic hydrogenation. Subsequent hydrolysis of the ethyl ester yields the target GABOB. An alternative route involves converting the cyano-ester to a stable, crystalline acyl hydrazide, which can then undergo a Curtius rearrangement to furnish a precursor to the desired chiral amine. researchgate.net

Furthermore, this chiral synthon is used to prepare (R)-4-hydroxypyrrolidone. This synthesis takes advantage of the functionalities present in the GABOB precursor. Under appropriate conditions, the primary amine can undergo an intramolecular cyclization with the ester group (or the corresponding carboxylic acid) to form the five-membered lactam ring of the pyrrolidone.

Functional Group Interconversions for Diverse Organic Compound Synthesis

The chemical reactivity of this compound is not limited to the transformations described above. Its three distinct functional groups—halide, alcohol, and ester—can be selectively manipulated to generate a wide variety of organic compounds.

A primary example of its reactivity is the intramolecular cyclization to form a chiral epoxide, as seen in the first step of the halohydrin dehalogenase reaction. google.com This epoxide is a highly valuable intermediate itself, susceptible to ring-opening by a range of nucleophiles. While cyanide is a common choice, other nucleophiles such as azide (B81097) (N₃⁻), can be used to introduce different functionalities. masterorganicchemistry.com The reaction with sodium azide, for example, would yield the corresponding ethyl 2-azido-3-hydroxybutanoate, which can be subsequently reduced to a chiral amino alcohol.

Other potential interconversions include:

Oxidation of the secondary alcohol to a ketone, yielding ethyl 2-chloro-3-oxobutanoate.

Reduction of the ester group to a primary alcohol, which would result in 2-chlorobutane-1,3-diol.

Hydrolysis of the ester to the corresponding carboxylic acid, 2-chloro-3-hydroxybutanoic acid.

Nucleophilic substitution of the chloride, which acts as a leaving group, with various nucleophiles to introduce diverse functional groups at the C-2 position.

These varied reaction pathways underscore the role of this compound as a flexible and valuable platform for accessing a broad spectrum of complex chiral molecules.

Spectroscopic and Analytical Methodologies for Stereochemical Characterization

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are indispensable for separating and quantifying the enantiomers of ethyl 2-chloro-3-hydroxybutanoate, thereby determining the enantiomeric excess (e.e.) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. While specific applications for this compound are not extensively detailed in the provided search results, the methodology is widely used for similar compounds like ethyl 3-hydroxybutanoate. elsevierpure.comnih.gov For instance, the optical purities of ethyl 3-hydroxybutanoate enantiomers have been determined by HPLC analysis of their corresponding MTPA esters. elsevierpure.com This approach involves derivatizing the hydroxyl group to create diastereomeric esters that can be separated on a standard achiral stationary phase. The general principle relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another key method for determining the enantiomeric purity of volatile compounds like this compound and its analogues. nih.govoeno-one.eu This technique often utilizes capillary columns coated with a chiral stationary phase, such as derivatized cyclodextrins. nih.govoeno-one.eu For example, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate (B1261901) have been successfully separated using a γ-cyclodextrin phase. oeno-one.eu Similarly, the enantiomers of ethyl 3-hydroxybutanoate in wine have been assayed using chiral GC with a β-cyclodextrin column. nih.gov The determination of enantiomeric excess for ethyl (S)-(-)-4-chloro-3-hydroxybutyrate has also been achieved by GLC. sigmaaldrich.com

Table 1: Chiral GC Columns for Separation of Similar Compounds

| Column Type | Application | Reference |

| γ-cyclodextrin phase | Separation of ethyl 2-hydroxy-3-methylbutanoate enantiomers | oeno-one.eu |

| β-cyclodextrin phase | Assay of ethyl 3-hydroxybutanoate enantiomers | nih.gov |

| Rt-βDEXsm | Separation of various chiral compounds including linalool (B1675412) oxides and hexobarbital | gcms.cz |

| Rt-βDEXse | Resolution of limonene, linalool, and styrene (B11656) oxides | gcms.cz |

To improve the volatility and separation of chiral compounds by GC, pre-column derivatization is often employed. Trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent for this purpose, as it reacts with hydroxyl and amino groups to form stable and volatile trifluoroacetyl derivatives. sigmaaldrich.comsigmaaldrich.com This derivatization is particularly useful for enhancing separation on chiral columns. The trifluoroacetyl group can enhance the chiral interaction between the analyte and the chiral stationary phase, leading to better resolution of the enantiomers. chromatographyonline.com For instance, the configurational analysis of chiral acids has been successfully carried out by GC after converting them into diastereomeric O-trifluoroacetylated (-)-menthyl esters. nih.gov While a direct application to this compound is not explicitly mentioned, this methodology is broadly applicable to hydroxy esters. The reaction with TFAA is typically fast and can be driven to completion, often with the use of a catalyst or an acid scavenger. sigmaaldrich.com

Spectroscopic Elucidation of Stereochemistry

Spectroscopic methods are vital for confirming the chemical structure and providing information about the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of a related compound, ethyl 2-chloroacetoacetate, shows characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, and a singlet for the methine proton. chemicalbook.com For this compound, one would expect to see signals corresponding to the ethyl ester protons, the methyl protons on the butanoate backbone, and the two methine protons at the chiral centers. The coupling patterns and chemical shifts of these methine protons can provide information about their relative stereochemistry (syn or anti).

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbons in the molecule. For this compound, one would expect to see six distinct signals corresponding to the six carbon atoms. The chemical shifts of the carbons bearing the chlorine and hydroxyl groups are particularly informative. In a related compound, 3-hydroxybutanone, four distinct carbon signals are observed. docbrown.info The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (based on related structures)

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -CH₃ (ethyl) | ~1.2-1.3 (t) | ~14 |

| -OCH₂- (ethyl) | ~4.1-4.3 (q) | ~61 |

| -CH(OH)- | ~4.0-4.5 (m) | ~65-75 |

| -CH(Cl)- | ~4.2-4.6 (m) | ~55-65 |

| -CH₃ (butanoate) | ~1.3-1.5 (d) | ~20 |

| C=O | - | ~165-175 |

Note: These are approximate values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and specific diastereomer.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. The molecular weight of this compound is 166.60 g/mol . nih.gov Mass spectrometry can also provide structural information through analysis of fragmentation patterns. For the ethyl (2S,3R)-2-chloro-3-hydroxybutanoate isomer, GC-MS data is available, which aids in its identification. nih.gov The fragmentation of the molecule in the mass spectrometer can reveal the presence of the ethyl ester group, the chloro and hydroxy substituents, and the butyl chain. This technique is often used in conjunction with NMR to provide unambiguous structural confirmation. researchgate.net

Optical Rotation and Circular Dichroism (CD) for Absolute Configuration Determination

The absolute configuration of chiral molecules, such as the stereoisomers of this compound, is a critical aspect of their complete stereochemical characterization. Optical rotation and circular dichroism are powerful chiroptical techniques employed to distinguish between enantiomers and to assign their absolute configurations. While specific experimental data for the optical rotation and circular dichroism of the individual stereoisomers of this compound are not widely reported in publicly accessible literature, the principles of these methodologies provide a framework for how such a determination would be approached.

Optical Rotation

Optical rotation is the phenomenon where the plane of polarization of linearly polarized light is rotated when it passes through a solution of a chiral substance. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length of the light, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature. The specific rotation, [α], is a standardized measure of this property.

For the four stereoisomers of this compound—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—it is expected that the enantiomeric pairs will exhibit equal and opposite optical rotations. For instance, the specific rotation of the (2R,3R)-isomer will be equal in magnitude but opposite in sign to that of the (2S,3S)-isomer. Similarly, the (2R,3S)-isomer and the (2S,3R)-isomer will have specific rotations of equal magnitude and opposite signs. The diastereomeric pairs, such as (2R,3R) and (2R,3S), will have different specific rotation values.

Hypothetical Optical Rotation Data for this compound Stereoisomers

| Stereoisomer | Hypothetical Specific Rotation [α]D (c=1, CHCl3) |

| (2R,3R) | +X° |

| (2S,3S) | -X° |

| (2R,3S) | +Y° |

| (2S,3R) | -Y° |

| Where X and Y are different numerical values. |